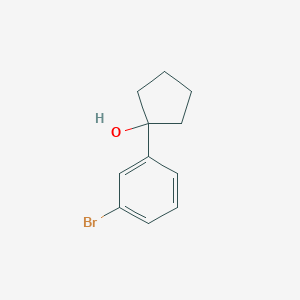

1-(3-Bromophenyl)cyclopentan-1-ol

Overview

Description

1-(3-Bromophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and a bromophenyl group at the 1-position. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride, followed by reduction of the resulting intermediate with a suitable reducing agent like lithium aluminum hydride . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride in THF.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 1-(3-Bromophenyl)cyclopentanone.

Reduction: 1-(Phenyl)cyclopentan-1-ol.

Substitution: 1-(3-Methoxyphenyl)cyclopentan-1-ol.

Scientific Research Applications

1-(3-Bromophenyl)cyclopentan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromophenyl group can participate in π-π interactions and halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopentan-1-ol can be compared with other similar compounds such as:

1-(4-Bromophenyl)cyclopentan-1-ol: Similar structure but with the bromine atom at the 4-position, which may result in different reactivity and biological activity.

1-(3-Chlorophenyl)cyclopentan-1-ol:

1-(3-Methylphenyl)cyclopentan-1-ol: Replacement of the bromine atom with a methyl group, altering the compound’s steric and electronic characteristics.

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications in research and industry.

Biological Activity

1-(3-Bromophenyl)cyclopentan-1-ol is an organic compound with potential biological significance. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H13BrO

- CAS Number : 210826-69-0

This compound features a cyclopentanol ring substituted with a bromophenyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The bromine substituent may enhance its interaction with microbial cell membranes, disrupting their integrity.

- Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines by activating caspase pathways, which are critical for programmed cell death .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Cancer Cell Line Studies

In vitro studies on MCF-7 and HeLa cells showed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound activates apoptosis through intrinsic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Current research indicates:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Metabolism : Initial studies suggest hepatic metabolism, with potential for both phase I and phase II metabolic reactions.

- Toxicity : Toxicological assessments are ongoing; however, preliminary data indicate low toxicity levels in animal models at therapeutic doses.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMFSRNLGZANMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.